molecular formula C8H6ClF3O B15049804 1-Chloro-2-methyl-4-(trifluoromethoxy)benzene

1-Chloro-2-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B15049804
M. Wt: 210.58 g/mol
InChI Key: LNSKNXCMOWBYPE-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4-(trifluoromethoxy)benzene (CAS: 1799-97-9; synonyms include 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride and NSC58419) is a halogenated aromatic compound characterized by a chloro (-Cl) group at position 1, a methyl (-CH₃) group at position 2, and a trifluoromethoxy (-OCF₃) group at position 4 . The trifluoromethoxy substituent is electron-withdrawing, while the methyl group provides mild electron-donating effects, creating a unique electronic profile that influences its reactivity and applications in organic synthesis, agrochemicals, and pharmaceuticals.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

1-chloro-2-methyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6ClF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3

InChI Key

LNSKNXCMOWBYPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-methylbenzene with trifluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 1-chloro-2-carboxy-4-(trifluoromethoxy)benzene .

Scientific Research Applications

1-Chloro-2-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)
  • Molecular Formula : C₇H₃BrClF₃O
  • Molecular Weight : 275.45 g/mol
  • Key Differences :
    • Substitutes the methyl group in the target compound with bromine (Br) at position 2.
    • Bromine’s higher atomic radius and polarizability enhance susceptibility to nucleophilic substitution compared to methyl .
    • Applications: Intermediate in Suzuki-Miyaura couplings due to Br’s reactivity in cross-coupling reactions .
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS: 588-09-0)
  • Molecular Formula: C₇H₃ClF₃NO₃
  • Molecular Weight : 259.55 g/mol
  • Key Differences: Replaces methyl with a nitro (-NO₂) group at position 2. Nitro’s strong electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity but favoring reduction reactions . Applications: Precursor for dyes and explosives.

Positional Isomerism and Steric Effects

1-Bromo-4-(trifluoromethoxy)benzene
  • Key Differences: Lacks methyl and chloro substituents; bromine is at position 1. Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene) proceed efficiently (69–93% yields), highlighting the meta/para-directing effect of -OCF₃ .
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS: 1402004-78-7)
  • Molecular Formula : C₈H₅ClF₄O
  • Molecular Weight : 228.57 g/mol
  • Key Differences :
    • Additional fluorine (F) at position 2 and methoxy (-OCH₃) at position 3.
    • Increased electronegativity from F and methoxy alters solubility and reactivity in SNAr reactions .

Functional Group Reactivity

4-(Trifluoromethoxy)benzyl Chloride (CAS: 65796-00-1)
  • Molecular Formula : C₈H₆ClF₃O
  • Molecular Weight : 210.58 g/mol
  • Key Differences :
    • Benzyl chloride (-CH₂Cl) group replaces chloro and methyl.
    • Higher reactivity in nucleophilic substitutions (e.g., with amines) due to the benzylic position’s lability .
1-(Bromomethyl)-2-(trifluoromethoxy)benzene
  • Density : 1.583 g/cm³
  • Key Differences :
    • Bromomethyl (-CH₂Br) group offers versatility in alkylation reactions, unlike the inert methyl group in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
1-Chloro-2-methyl-4-(trifluoromethoxy)benzene C₈H₆ClF₃O 224.59 -Cl (1), -CH₃ (2), -OCF₃ (4) Moderate electrophilic substitution; steric hindrance Agrochemical intermediates
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene C₇H₃BrClF₃O 275.45 -Br (1), -Cl (2), -OCF₃ (4) High cross-coupling reactivity Suzuki-Miyaura couplings
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene C₇H₃ClF₃NO₃ 259.55 -Cl (1), -NO₂ (2), -OCF₃ (4) Electron-deficient ring; reducible nitro group Explosive precursors
4-(Trifluoromethoxy)benzyl Chloride C₈H₆ClF₃O 210.58 -CH₂Cl (1), -OCF₃ (4) Benzylic substitution reactivity Pharmaceutical intermediates

Key Research Findings

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) in all compounds strongly deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Methyl and nitro substituents further modulate reactivity .
  • Steric Hindrance : The methyl group in this compound reduces reaction rates in Pd-catalyzed arylations compared to bromo analogs .
  • Synthetic Utility : Bromo and benzyl chloride derivatives exhibit broader applicability in cross-coupling and alkylation, respectively, than the target compound .

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